Spinosyn D
Spinosyn D
Spinosyn D(cas 131929-63-0) is the second most abundant component (comprising up to 15%) of the spinosyn fermentation complex of macrocyclic lactones. Spinosyn D is a more hydrophobic analogue, and is a potent insecticide for crop pathogens and ectoparasite control on animals, albeit less active than spinosyn A. The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors.
Brand Name:
Vulcanchem
CAS No.:
131929-63-0
VCID:
VC0165685
InChI:
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1
SMILES:
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C
Molecular Formula:
C42H67NO10
Molecular Weight:
746 g/mol
Spinosyn D
CAS No.: 131929-63-0
Main Products
VCID: VC0165685
Molecular Formula: C42H67NO10
Molecular Weight: 746 g/mol
CAS No. | 131929-63-0 |
---|---|
Product Name | Spinosyn D |
Molecular Formula | C42H67NO10 |
Molecular Weight | 746 g/mol |
IUPAC Name | (1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
Standard InChI | InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 |
Standard InChIKey | RDECBWLKMPEKPM-PSCJHHPTSA-N |
Isomeric SMILES | CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
SMILES | CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Canonical SMILES | CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Appearance | White solid |
Description | Spinosyn D(cas 131929-63-0) is the second most abundant component (comprising up to 15%) of the spinosyn fermentation complex of macrocyclic lactones. Spinosyn D is a more hydrophobic analogue, and is a potent insecticide for crop pathogens and ectoparasite control on animals, albeit less active than spinosyn A. The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors. |
Synonyms | spinosyn D spinosyn-D |
Reference | A 83543A-D, unique fermentation-derived tetracyclic macrolides. Kirst H.A. et al. Tetrahedron Lett. 1991, 32, 4839. The spinosyn family of insecticides: realizing the potential of natural products research. Kirst H.A. J. Antibiot. 2010, 63, 101. |
PubChem Compound | 183094 |
Last Modified | Nov 11 2021 |
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